![molecular formula C13H15N3O5S B2921261 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034262-68-3](/img/structure/B2921261.png)
2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide” is a sulfonamide compound . It has a molecular formula of C12 H13 N3 O4 S and a molecular weight of 295.31 . This compound is related to Sulfamethoxazole, a commonly used antibiotic .
Molecular Structure Analysis
The molecular structure of this compound consists of a 5-methylisoxazol-4-yl group attached to a sulfamoyl group, which is further connected to a phenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of heterocyclic compounds incorporating the sulfamoyl moiety, including the target compound, highlighting its potential in antimicrobial and antifungal applications. The study presented the synthesis of diverse heterocycles, showing promising results in vitro for antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).
Chemical Modifications and Biological Activities
Another study focused on modifying phenoxyacetamide derivatives, including structures related to the compound of interest, showcasing a methodological approach to chemical synthesis and evaluation of resultant compounds for potential biological activities (R. J. Cremlyn, R. W. Pannell, 1978). This research underscores the versatility of such compounds in pharmaceutical chemistry.
Glutaminase Inhibition for Cancer Treatment
Further research explored the synthesis and evaluation of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors, with relevance to cancer treatment. The study found that certain analogs retained BPTES's potency while improving aqueous solubility, indicating the potential of these compounds in attenuating cancer cell growth (K. Shukla et al., 2012).
Antioxidant Activity through Coordination Complexes
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those similar to the target compound, revealed significant antioxidant activities. These findings highlight the compound's potential utility in oxidative stress-related conditions (K. Chkirate et al., 2019).
Environmental Degradation Studies
Studies on the biodegradation of pharmaceuticals have included compounds related to the target molecule, providing insights into environmental persistence and degradation pathways. Such research is crucial for understanding the environmental impact of pharmaceutical residues (S. Mulla et al., 2018).
Wirkmechanismus
Target of Action
The primary target of the compound 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is currently unknown. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . .
Mode of Action
If it acts similarly to sulfamethoxazole, it may inhibit the synthesis of folic acid in bacteria by blocking the action of the enzyme dihydropteroate synthase . This would prevent the bacteria from growing and reproducing.
Biochemical Pathways
The compound could potentially affect the folic acid synthesis pathway in bacteria, given its structural similarity to sulfamethoxazole . By inhibiting the enzyme dihydropteroate synthase, it could disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis in bacteria .
Pharmacokinetics
Based on its structural similarity to sulfamethoxazole, it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties could potentially affect the compound’s bioavailability and therapeutic efficacy.
Result of Action
If it acts like sulfamethoxazole, it could potentially stop the growth and reproduction of bacteria by inhibiting the synthesis of folic acid . This could lead to the death of the bacteria and resolution of the bacterial infection.
Eigenschaften
IUPAC Name |
2-[4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-9-10(6-15-21-9)7-16-22(18,19)12-4-2-11(3-5-12)20-8-13(14)17/h2-6,16H,7-8H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHZJGOMQJWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.